8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the class of chromenes, which are characterized by their fused benzopyran structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula is , and it has a molecular weight of 366.4 g/mol. The compound's synthesis and characterization have garnered interest due to its structural uniqueness and possible pharmacological properties.
This compound is classified as a chromene derivative, specifically a benzoate ester. It is synthesized through organic reactions involving chromene frameworks and benzoic acid derivatives. The compound can be sourced from chemical suppliers or synthesized in laboratory settings using established organic synthesis techniques.
The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate typically involves the following steps:
The reaction conditions typically involve stirring the reactants at room temperature for several hours, followed by purification steps to isolate the desired ester product.
The molecular structure of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate features a chromene core with several substituents:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate |
| InChI Key | XVSGVTSEFIJIAW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC |
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate involves its interactions with biological targets at the molecular level. While specific pathways are not fully elucidated, compounds of this class are often investigated for their potential effects on enzyme inhibition, cell signaling pathways, and other biochemical interactions that may lead to therapeutic effects.
The compound typically exhibits:
Relevant chemical properties include:
The scientific uses of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-methoxybenzoate are diverse, including:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7